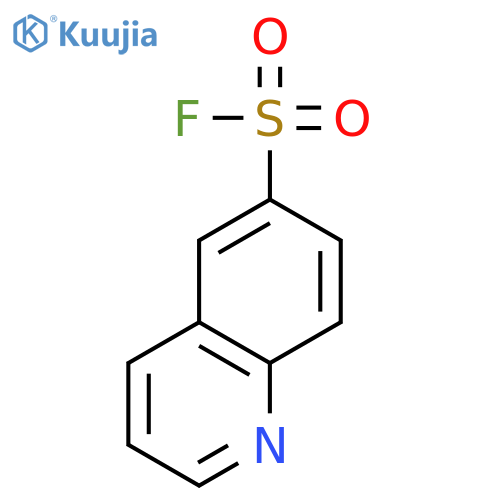Cas no 65433-97-8 (6-QUINOLINESULFONYL FLUORIDE)

6-QUINOLINESULFONYL FLUORIDE structure
商品名:6-QUINOLINESULFONYL FLUORIDE
6-QUINOLINESULFONYL FLUORIDE 化学的及び物理的性質
名前と識別子
-
- 6-QUINOLINESULFONYL FLUORIDE
- Quinoline-6-sulfonylfluoride
- EN300-727189
- Quinoline-6-sulfonyl fluoride
- CHEMHERE CHEM122681
- 65433-97-8
- AKOS037478170
-
- インチ: InChI=1S/C9H6FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
- InChIKey: GIYPEXKQJYZLRI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 211.01032777Da
- どういたいしつりょう: 211.01032777Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.4Ų
6-QUINOLINESULFONYL FLUORIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727189-0.25g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 0.25g |
$855.0 | 2023-05-31 | ||
| Enamine | EN300-727189-0.5g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 0.5g |
$891.0 | 2023-05-31 | ||
| Enamine | EN300-727189-5.0g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 5g |
$2692.0 | 2023-05-31 | ||
| Enamine | EN300-727189-0.05g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 0.05g |
$780.0 | 2023-05-31 | ||
| Enamine | EN300-727189-0.1g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 0.1g |
$817.0 | 2023-05-31 | ||
| Enamine | EN300-727189-2.5g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 2.5g |
$1819.0 | 2023-05-31 | ||
| Enamine | EN300-727189-10.0g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 10g |
$3992.0 | 2023-05-31 | ||
| Enamine | EN300-727189-1.0g |
quinoline-6-sulfonyl fluoride |
65433-97-8 | 1g |
$928.0 | 2023-05-31 |
6-QUINOLINESULFONYL FLUORIDE 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
65433-97-8 (6-QUINOLINESULFONYL FLUORIDE) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 506-17-2(cis-Vaccenic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量